molecular formula C9H12BrClN2O2 B2582556 Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hcl CAS No. 2089671-24-7

Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hcl

Cat. No. B2582556
CAS RN: 2089671-24-7
M. Wt: 295.56
InChI Key: FIIOWBXXFUOZFQ-QRPNPIFTSA-N
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Description

“Methyl 5-bromo-2-pyridinecarboxylate” is a compound with the molecular formula C7H6BrNO2 . Another related compound is “Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate” with the CAS Number: 845890-35-9 and a linear formula of C8H8BrNO3 .


Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-2-pyridinecarboxylate” has an average mass of 216.032 Da and a monoisotopic mass of 214.958176 Da .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction involves two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .


Physical And Chemical Properties Analysis

“Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate” has a molecular weight of 246.06 . The compound “5-Bromo-2-methoxypyridine” has a refractive index of n20/D 1.555 (lit.), a boiling point of 80 °C/12 mmHg (lit.), and a density of 1.453 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Platelet Fibrinogen Receptor Antagonists : Methyl (S)-3-amino-3-(3-pyridyl)propanoate is a crucial starting material in synthesizing RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor. An efficient stereoselective synthesis method for this compound involves hydrogenation and the removal of the chiral auxiliary under mild conditions, employing formic acid and triethylsilane (Zhong et al., 1999).

  • Corrosion Inhibition : Derivatives of Methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate, including those similar in structure to Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate, have been studied as effective corrosion inhibitors of steel in hydrochloric acid solutions. These compounds show excellent protective properties, with some exceeding 95% protection at low concentrations (Missoum et al., 2013).

  • Synthesis of β-Amino Acid Analogs : Methyl (R)-(+)-methyl 3-amino-3-(5-hydroxy-2-pyridinyl)propanoate, a β-amino acid analog of l-azatyrosine, has been synthesized starting from commercially available reagents. This process is significant for the synthesis of specific amino acid analogs (Adamczyk & Reddy, 2001).

  • Catalysis in Organic Reactions : Compounds similar to Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate are used in catalyzing organic reactions. For instance, 2-amino-2-(2-pyridyl)propane ligands have been employed in ruthenium complex catalysts for hydrogenation reactions (Hadžović et al., 2007).

  • Formation of Heterocyclic Compounds : Methyl 3-(pyridinyl)-2-propenoates, structurally similar to Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate, have been synthesized and explored for their reactions with nucleophiles. These reactions are fundamental in the formation of various heterocyclic compounds (Agarwal & Knaus, 1985).

  • Suzuki-Type C−C Coupling : Bis(oxazolinyl)pyrrole ligands, which are structurally related, have been synthesized and used to create highly active palladium catalysts for Suzuki-type C-C coupling, an essential reaction in organic synthesis (Mazet & Gade, 2001).

Safety and Hazards

For “5-Bromo-2-methoxypyridine”, the safety information includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

As for future directions, the Suzuki–Miyaura coupling and its use of organoboron reagents continue to be a significant area of research in the field of organic chemistry . The development of new reagents and the exploration of their properties could lead to more efficient and environmentally friendly synthesis processes .

properties

IUPAC Name

methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2.ClH/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7;/h2-3,5,8H,4,11H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIOWBXXFUOZFQ-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=NC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=NC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hcl

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